molecular formula C13H18N4O4S B2971594 Ethyl 2-(3-methyl-2,6-dioxo-7-propylpurin-8-yl)sulfanylacetate CAS No. 328071-66-5

Ethyl 2-(3-methyl-2,6-dioxo-7-propylpurin-8-yl)sulfanylacetate

Cat. No.: B2971594
CAS No.: 328071-66-5
M. Wt: 326.37
InChI Key: XOSMFAIVHKAWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-methyl-2,6-dioxo-7-propylpurin-8-yl)sulfanylacetate is a complex organic compound with a molecular formula of C14H18N4O4S[_{{{CITATION{{{_1{ETHYL {3-METHYL-7-(2-METHYL-2-PROPENYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-methyl-2,6-dioxo-7-propylpurin-8-yl)sulfanylacetate typically involves multiple steps, starting with the preparation of the purine core[_{{{CITATION{{{1{ETHYL {[3-METHYL-7-(2-METHYL-2-PROPENYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO ...](https://www.sigmaaldrich.com/IN/en/product/aldrich/r553050). One common synthetic route includes the reaction of a suitable purine derivative with ethyl chloroacetate in the presence of a base such as triethylamine[{{{CITATION{{{1{ETHYL {3-METHYL-7-(2-METHYL-2-PROPENYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO .... The reaction conditions often require heating under reflux to ensure complete conversion[{{{CITATION{{{_1{ETHYL {3-METHYL-7-(2-METHYL-2-PROPENYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield[_{{{CITATION{{{_1{ETHYL {3-METHYL-7-(2-METHYL-2-PROPENYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO .... The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-methyl-2,6-dioxo-7-propylpurin-8-yl)sulfanylacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{ETHYL {3-METHYL-7-(2-METHYL-2-PROPENYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO ....

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 2-(3-methyl-2,6-dioxo-7-propylpurin-8-yl)sulfanylacetate is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_1{ETHYL {3-METHYL-7-(2-METHYL-2-PROPENYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO .... Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for the synthesis of biologically active molecules that can interact with various cellular targets.

Medicine: The medical applications of this compound are still under investigation[_{{{CITATION{{{_1{ETHYL {3-METHYL-7-(2-METHYL-2-PROPENYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO .... Preliminary studies suggest that it may have therapeutic potential in treating certain diseases due to its interaction with specific molecular pathways.

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.

Mechanism of Action

The mechanism by which Ethyl 2-(3-methyl-2,6-dioxo-7-propylpurin-8-yl)sulfanylacetate exerts its effects involves its interaction with specific molecular targets[_{{{CITATION{{{_1{ETHYL {3-METHYL-7-(2-METHYL-2-PROPENYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO .... The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still being elucidated through ongoing research.

Comparison with Similar Compounds

  • Ethyl 2-[(7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]butanoate

  • Ethyl 2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate

Uniqueness: Ethyl 2-(3-methyl-2,6-dioxo-7-propylpurin-8-yl)sulfanylacetate stands out due to its specific structural features, such as the presence of the propyl group at the 7-position of the purine ring

Properties

IUPAC Name

ethyl 2-(3-methyl-2,6-dioxo-7-propylpurin-8-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-4-6-17-9-10(16(3)12(20)15-11(9)19)14-13(17)22-7-8(18)21-5-2/h4-7H2,1-3H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSMFAIVHKAWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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